Z-D-Orn(boc)-OH

Description

Contextualization within Protected Amino Acid Chemistry

In the field of organic synthesis, particularly in peptide chemistry, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. researchgate.netmasterorganicchemistry.com The Z and Boc groups are two of the most widely used amine protecting groups, each with distinct cleavage conditions. americanpeptidesociety.org The Z group, introduced by Bergmann and Zervas, is typically removed by hydrogenolysis or strong acids. researchgate.netwikipedia.orgbachem.com In contrast, the Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.compeptide.com

The presence of both Z and Boc groups on the same molecule, as in Z-D-Orn(boc)-OH, exemplifies the concept of "orthogonal protection." researchgate.net This strategy allows for the sequential and selective removal of each protecting group, a crucial capability for the synthesis of branched or cyclic peptides and other complex molecular architectures. sigmaaldrich.com For instance, the Boc group can be removed to allow for chain elongation at the δ-amino group, while the Z-protected α-amino group remains intact, or vice versa.

Significance of Ornithine Derivatives in Peptide Science

Ornithine, a non-essential amino acid, plays a vital role in various biological processes, including the urea (B33335) cycle. ontosight.aibiocrates.com Its derivatives are of significant interest in peptide science and medicinal chemistry due to their potential to introduce unique structural and functional properties into peptides. ontosight.aiontosight.airesearchgate.netbiosynsis.com The additional methylene (B1212753) group in the side chain of ornithine compared to its lower homologue, diaminobutyric acid, provides greater conformational flexibility, which can be advantageous in the design of bioactive peptides.

The incorporation of D-ornithine, the enantiomer of the naturally occurring L-ornithine, can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation. ebi.ac.uk This is a critical consideration in the development of peptide-based therapeutics. Furthermore, the δ-amino group of ornithine provides a convenient handle for modifications, such as the attachment of labels, cytotoxic drugs, or other functional moieties.

Historical Development and Current Relevance of this compound in Chemical Biology

The development of protecting group strategies has been intrinsically linked to the advancement of peptide synthesis. The pioneering work of Bergmann and Zervas in the 1930s with the Z group revolutionized the field. researchgate.netwikipedia.org The subsequent introduction of the Boc group in the 1950s further expanded the synthetic chemist's toolkit. thermofisher.com The creation of orthogonally protected amino acids like this compound was a logical and powerful extension of these foundational discoveries.

In current chemical biology research, this compound remains a highly relevant and widely utilized reagent. It serves as a key building block in the synthesis of a variety of complex molecules, including peptide-based drugs, probes for studying protein-protein interactions, and tools for elucidating biological pathways. chemimpex.com Its utility is particularly evident in the construction of constrained peptides, where the side chain of the ornithine residue can be used to form a cyclic structure, often leading to enhanced receptor affinity and selectivity. The continued application of this compound in sophisticated synthetic projects underscores its enduring importance in the field. google.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Nα-Z-Nδ-Boc-D-ornithine, Nα-benzyloxycarbonyl-Nδ-tert-butyloxycarbonyl-D-ornithine |

| CAS Number | 98264-52-9 |

| Molecular Formula | C₁₈H₂₆N₂O₆ |

| Molecular Weight | 366.4 g/mol |

| Appearance | White powder |

| Melting Point | 98-105 °C |

| Optical Rotation | [a]D²⁰ = +3 ± 0.5º (c=1 in MeOH) |

| Solubility | Very slightly soluble in water (0.12 g/L at 25°C) |

Data sourced from multiple chemical suppliers and databases. chemimpex.comguidechem.com

Table 2: Protecting Group Characteristics

| Protecting Group | Abbreviation | Cleavage Conditions |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (e.g., Pd/C, H₂), strong acids (e.g., HBr/AcOH) |

| tert-Butyloxycarbonyl | Boc | Moderate acids (e.g., Trifluoroacetic acid - TFA) |

Information compiled from various sources on peptide chemistry. researchgate.netmasterorganicchemistry.comamericanpeptidesociety.org

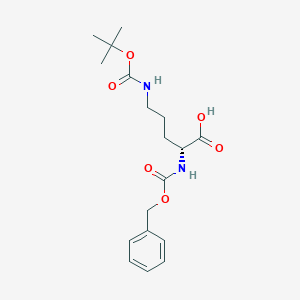

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQCKACYKKSOKK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428558 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98264-52-9 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Z D Orn Boc Oh

Strategies for the Stereoselective Synthesis of Z-D-Orn(boc)-OH

The primary requirement for this compound is the D-configuration of ornithine. This can be achieved through several strategies:

Starting from Commercially Available D-Ornithine: The most direct approach is to begin with enantiomerically pure D-ornithine. This precursor is then subjected to selective protection of its amino groups.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the desired stereochemistry.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the synthesis of the ornithine backbone. For instance, asymmetric hydrogenation of dehydroamino acid precursors has been utilized for the stereoselective synthesis of D-amino acids, including ornithine derivatives acs.orgoup.com. Biocatalytic methods using engineered D-amino acid dehydrogenases can also produce D-amino acids with high stereoselectivity nih.gov.

Protective Group Chemistry in the Preparation of this compound

The synthesis of this compound relies on the sequential or simultaneous introduction of the Carbobenzyloxy (Z) and tert-Butyloxycarbonyl (Boc) protecting groups onto the alpha- and epsilon-amino groups of D-ornithine, respectively.

Carbobenzyloxy (Z) Group Implementation

The carbobenzyloxy (Z) group is typically introduced onto the alpha-amino group of ornithine using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. This reaction is commonly performed in aqueous alkaline solutions or organic solvents. For example, Nα-Z-D-ornithine can be synthesized by reacting D-ornithine with benzyl chloroformate chemimpex.com.

Reagents: Benzyl chloroformate (Cbz-Cl), base (e.g., NaOH, NaHCO₃, K₂CO₃).

Conditions: Aqueous or mixed aqueous-organic solvent systems, controlled pH, typically at low temperatures (0-10 °C) to minimize side reactions.

tert-Butyloxycarbonyl (Boc) Group Application

The tert-butyloxycarbonyl (Boc) group is introduced onto the epsilon-amino group of ornithine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The selectivity for the epsilon-amino group over the alpha-amino group can be influenced by reaction conditions and the presence of other protecting groups. Often, the alpha-amino group is protected first (e.g., with Z), and then the epsilon-amino group is protected with Boc. Alternatively, a strategy might involve protecting the alpha-amino group with Boc and the epsilon-amino group with Z, leading to Boc-D-Orn(Z)-OH sigmaaldrich.comchemimpex.com. For this compound, the Z group is on the alpha-amino and Boc on the epsilon-amino.

Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., NaOH, TEA, DIPEA).

Conditions: Aqueous or organic solvents (e.g., THF, dioxane, DCM), often at room temperature.

A common synthetic route involves first protecting the alpha-amino group of D-ornithine with the Z group, yielding Z-D-Orn-OH. Subsequently, the epsilon-amino group is selectively protected with the Boc group using (Boc)₂O under appropriate conditions nih.govglpbio.com.

Reaction Conditions and Reagent Selection for this compound Synthesis

The synthesis of this compound requires careful optimization of reaction conditions to achieve high yields and purity while preserving the stereochemistry.

A typical synthetic sequence might involve:

Protection of the alpha-amino group: D-ornithine is reacted with benzyl chloroformate in an alkaline aqueous solution.

Protection of the epsilon-amino group: The resulting Z-D-Orn-OH is then treated with di-tert-butyl dicarbonate in a suitable solvent system, often in the presence of a base, to selectively install the Boc group on the epsilon-amino moiety.

Table 1: Representative Reaction Conditions for this compound Synthesis

| Step | Reagent 1 | Reagent 2 | Solvent(s) | Temperature (°C) | Yield (%) | Ref. |

| α-Amino Protection (Z) | D-Ornithine | Benzyl chloroformate | Aqueous NaOH or NaHCO₃, THF | 0-10 | N/A | chemimpex.com |

| ε-Amino Protection (Boc) | Z-D-Orn-OH | Di-tert-butyl dicarbonate | Water, Dioxane, THF, or DCM | Room Temperature | N/A | nih.govglpbio.com |

| Combined Protection (Example) | D-Ornithine | Benzyl chloroformate | THF/Water | 0-10 | N/A | google.com |

| Combined Protection (Example) | D-Ornithine | Benzyl chloroformate | THF/Water | 0-10 | N/A | google.com |

| Synthesis of Boc-D-Orn(Z)-OH | D-Ornithine | (Boc)₂O, Cbz-Cl | THF/Water | 0-10 | N/A | google.com |

| Synthesis of Boc-D-Orn(Z)-OH | D-Ornithine | (Boc)₂O, Cbz-Cl | THF/Water | 0-10 | N/A | google.com |

Note: Specific yields for the direct synthesis of this compound are not consistently reported in the provided snippets. The table reflects typical conditions for the individual protection steps or related compounds.

Derivatization and Functionalization of this compound

This compound serves as a versatile building block for further chemical transformations, most notably the synthesis of N-carboxyanhydride (NCA) derivatives.

Synthesis of N-Carboxyanhydride (NCA) Derivatives of this compound

N-carboxyanhydrides (NCAs) are highly reactive intermediates used extensively in peptide synthesis, particularly for the formation of polypeptides via ring-opening polymerization. The synthesis of this compound NCA involves the reaction of the protected amino acid with phosgene (B1210022) or phosgene equivalents like triphosgene (B27547). This process typically occurs in anhydrous organic solvents, often in the presence of an unsaturated organic compound to scavenge HCl byproducts google.com.

The general reaction for NCA formation involves:

Reagents: this compound, phosgene (COCl₂) or triphosgene ((CCl₃O)₂CO).

Conditions: Anhydrous solvents (e.g., ethyl acetate, THF), often with an additive like α-pinene to facilitate the reaction and scavenge HCl. The reaction is typically carried out at controlled temperatures, followed by isolation of the NCA product.

Applications of Z D Orn Boc Oh in Peptide Science and Medicinal Chemistry

Integration of Z-D-Orn(boc)-OH in Peptide Synthesis

This compound is a versatile reagent in both solid-phase and solution-phase peptide synthesis, primarily due to its orthogonal protection scheme. The differential stability of the Z and Boc groups to various deprotection conditions allows for selective unmasking of either the α-amino or δ-amino group. This facilitates the stepwise elongation of a peptide chain or the site-specific attachment of other molecules to the ornithine side chain.

In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of amino acids with orthogonally protected side chains is fundamental to this methodology to prevent unwanted side reactions. peptide.com this compound is particularly useful in Boc-based SPPS strategies.

The Nα-Z group is stable under the conditions used to remove the temporary Nα-Boc protecting group of other amino acids in the sequence (typically strong acids like trifluoroacetic acid, TFA). peptide.comresearchgate.net However, the key utility of this compound in modern SPPS, particularly in Fmoc-based strategies, lies in the orthogonality of the side-chain Boc group and the alpha-Z group relative to the base-labile Fmoc group.

After incorporating this compound into a peptide sequence, the Nδ-Boc group on the ornithine side chain can be selectively removed using mild acid treatment (e.g., TFA), leaving the Nα-Z group and other acid-labile side-chain protecting groups (like t-butyl) intact if carefully controlled. peptide.com More commonly, the Z-group on the alpha-amine is removed via catalytic hydrogenation, which does not affect the Boc group or the peptide's linkage to most resins. This allows for peptide elongation from the N-terminus. Conversely, the δ-amino group, protected by Boc, can be deprotected to allow for side-chain modifications, such as the synthesis of branched or cyclic peptides. sigmaaldrich.com

Table 1: Protecting Group Properties in Peptide Synthesis

| Protecting Group | Abbreviation | Chemical Name | Removal Conditions | Stability |

| Benzyloxycarbonyl | Z or Cbz | Benzyloxycarbonyl | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH | Stable to mild acid (TFA) and base (piperidine) |

| tert-Butoxycarbonyl | Boc | tert-Butoxycarbonyl | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to hydrogenation and weak base (piperidine) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl | Weak Base (e.g., 20% Piperidine in DMF) | Stable to mild acid and hydrogenation |

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains crucial for large-scale synthesis and the preparation of complex peptide fragments. The benzyloxycarbonyl (Z) group was one of the first "modern" protecting groups and has been extensively used in solution-phase synthesis. researchgate.net

In LPPS, this compound serves as a key intermediate. For instance, in a convergent synthesis strategy where two peptide fragments are prepared separately and then joined, this compound can be incorporated into one of the fragments. google.com The Z-group can be removed by hydrogenolysis to expose the α-amino group for coupling with the carboxyl-terminus of another peptide fragment. Alternatively, the Boc group can be removed with acid to allow for modification or cyclization via the δ-amino side chain. This dual protection is advantageous for controlling which end of the amino acid reacts, preventing polymerization and other side reactions during coupling steps in solution. spbu.ru A patent for the synthesis of Etelcalcetide, a calcimimetic agent, describes a solution-phase approach involving di- and tripeptide fragments that utilize similar Boc-protected ornithine derivatives, highlighting the relevance of such building blocks in complex solution-phase methodologies. google.com

The incorporation of non-canonical amino acids is a powerful strategy for modifying the structure and function of peptides. researchgate.net Introducing this compound into a peptide sequence imparts several key structural features:

D-Configuration: Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. This enhances the peptide's stability and in vivo half-life, a desirable trait for therapeutic candidates.

Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures, such as beta-turns, or disrupt helical structures. This conformational restriction can lock the peptide into a biologically active shape, potentially increasing its binding affinity and selectivity for its target. ru.nl

Side-Chain Functionality: The ornithine side chain provides a primary amine that can be used as a chemical handle. After deprotection of the Boc group, this amine can be used for various modifications, including lipidation (attachment of fatty acids to improve cell permeability), PEGylation (attachment of polyethylene (B3416737) glycol to increase half-life), or cyclization to create more rigid structures. sigmaaldrich.com

Utilization in Solution-Phase Peptide Synthesis (LPPS) Methodologies

Contribution to Drug Discovery and Development through this compound

The unique properties of this compound make it a significant contributor to the development of new medicines, particularly in the realm of peptide-based therapeutics.

Bioactive peptides are molecules that can elicit a specific physiological response. However, natural peptides often suffer from poor metabolic stability and low oral bioavailability. researchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com

This compound is a crucial building block in this process. chemimpex.comchemimpex.com Its use allows for:

Enhanced Stability: As mentioned, the D-ornithine residue increases resistance to enzymatic breakdown.

Structural Mimicry: The ornithine side chain can act as a mimic for the side chain of other basic amino acids like lysine (B10760008) or arginine, but with a different length and flexibility. This can be used to fine-tune the binding interactions with a biological target.

Versatile Scaffolding: The orthogonally protected amino groups allow for the synthesis of complex, non-linear peptide architectures that can mimic protein loops or other recognition motifs. chemimpex.com

A study focused on developing neuropeptide Y (NPY) Y1 receptor antagonists utilized this compound in the synthesis of argininamide-type antagonists. uni-regensburg.de This highlights its direct application in creating peptidomimetics designed to interact with specific G-protein-coupled receptors (GPCRs), a major class of drug targets. uni-regensburg.de

The ultimate goal of incorporating specialized building blocks like this compound is the creation of novel drugs. chemimpex.com Its unique structure directly facilitates the development of therapeutics with enhanced stability and potential. chemimpex.comchemimpex.com Research has shown that D-peptides containing such modified amino acids are promising candidates for therapeutic agents in treating a variety of diseases.

The synthesis of NPY receptor antagonists is a prime example. uni-regensburg.de NPY is involved in regulating processes like appetite and blood pressure, making its receptors attractive targets for drugs aimed at metabolic disorders or hypertension. uni-regensburg.de The synthetic route to these potential therapeutic agents explicitly starts from this compound, demonstrating its foundational role in the discovery pipeline. uni-regensburg.de By enabling the creation of stable, potent, and selective peptide-based molecules, this compound contributes directly to the expansion of the therapeutic landscape. chemimpex.comchemimpex.comchemimpex.com

Table 2: Research Applications of this compound and Related Compounds

| Application Area | Research Finding | Compound Used/Concept | Reference |

| Drug Development | Serves as a key building block for novel pharmaceuticals, particularly for metabolic disorders. | Na-Z-Nd-Boc-D-ornithine | chemimpex.comchemimpex.com |

| Peptidomimetics | Used in the synthesis of neuropeptide Y Y1 receptor antagonists. | This compound | uni-regensburg.de |

| Peptide Stability | Incorporation of D-amino acids leads to peptides with improved stability and resistance to proteolytic degradation. | D-Peptide Mimics | |

| Solution-Phase Synthesis | Utilized in a convergent, solution-phase synthesis of the therapeutic peptide Etelcalcetide. | Boc-protected Ornithine Derivatives | google.com |

Applications in Specific Therapeutic Areas

The versatility of this compound has led to its application in the development of novel peptide-based therapeutics across a range of diseases.

The unique structural properties of this compound make it a valuable component in the synthesis of peptides for metabolic studies. chemimpex.comchemimpex.com Its ability to mimic natural amino acids facilitates the exploration of new pathways in metabolic research. chemimpex.comchemimpex.com Bioactive peptides, which can be synthesized using building blocks like this compound, are being investigated for their potential to regulate metabolic processes and combat chronic diseases. mdpi.com Research has shown that peptides can influence appetite stimulation and may play a role in managing metabolic syndrome. mdpi.com The incorporation of this non-natural amino acid can lead to peptides with enhanced stability, a crucial factor for therapeutic agents targeting metabolic pathways. chemimpex.comchemimpex.com

In the field of oncology, this compound is utilized in the synthesis of anticancer peptides (ACPs). nih.govmdpi.com These peptides are designed to selectively target and disrupt cancerous cells. nih.govmdpi.com The D-configuration of the ornithine in this compound can enhance the peptide's resistance to enzymatic degradation, a significant advantage for developing robust cancer therapies. Research has explored the use of peptides containing this compound to inhibit tumor cell growth and metastasis. nih.gov For instance, a study on a PAD4 inhibitor demonstrated that a synthesized peptide containing a derivative of Orn(Boc) exhibited significant inhibitory activity against a breast cancer cell line. nih.gov The development of such peptides is a promising avenue in creating more targeted and effective cancer treatments. researchgate.net

| Research Focus | Key Findings |

| Anticancer Peptides (ACPs) | Peptides incorporating modified amino acids can exhibit enhanced stability and selective cytotoxicity towards cancer cells. nih.govmdpi.com |

| PAD4 Inhibition | A synthesized peptide containing an Orn(Boc) derivative showed significant inhibition of the 4T1 breast cancer cell line. nih.gov |

| Tumor Metastasis | Certain peptide-based nanodrugs have been shown to inhibit tumor cell metastasis in vitro. nih.gov |

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the aggregation of specific proteins. neurodegenerationresearch.eumdpi.comnih.gov this compound is a valuable building block in the synthesis of peptides designed to interfere with these aggregation processes. tum.deresearchoutreach.org Research has shown that synthetic peptides can inhibit the formation of amyloid protein aggregates, which are hallmarks of these conditions. tum.de By incorporating D-amino acids like D-ornithine, researchers can create peptides with improved stability and resistance to proteolytic degradation, making them promising candidates for therapeutic agents. The study of peptide interactions with nanoparticles provides insights into the mechanisms of fibrillogenesis, the process of aggregate formation in neurodegenerative diseases. researchoutreach.org

| Disease Model | Therapeutic Strategy | Research Finding |

| Parkinson's Disease | Inhibition of protein aggregate formation | Synthetic macrocyclic peptides have been shown to inhibit the formation of protein aggregates. tum.de |

| Alzheimer's Disease | Prevention of amyloid protein aggregates | Peptides have been used in experimental models to prevent the formation of amyloid plaques. tum.de |

| General Neurodegeneration | Understanding peptide interactions | Peptide-coated gold nanoparticles are used to study the mechanisms of fibrillogenesis. researchoutreach.org |

This compound and similar protected amino acids are crucial in the synthesis of antibiotic analogs, such as those of daptomycin (B549167). issuu.com Daptomycin is a cyclic lipopeptide antibiotic effective against Gram-positive bacteria. researchgate.net The synthesis of daptomycin and its analogs often involves solid-phase peptide synthesis (SPPS), where protected amino acids are sequentially added to a growing peptide chain. nih.govnih.gov The use of D-amino acids is a key feature of daptomycin's structure. researchgate.net Research into the synthesis of daptomycin analogs aims to improve its efficacy and overcome potential resistance. issuu.comresearchgate.netnih.gov The precise control over protecting groups offered by molecules like this compound is essential for the complex chemical steps involved in creating these antibiotic analogs.

Exploration in Neurodegenerative Disease Research

This compound in Bioconjugation Strategies

Bioconjugation involves the attachment of molecules to biomolecules to enhance their properties. This compound plays a role in these strategies, particularly in facilitating the attachment of biomolecules for improved specificity.

The orthogonal protecting groups of this compound allow for site-specific modifications of peptides. issuu.com After incorporating this compound into a peptide sequence, the Boc group on the delta-amino group can be selectively removed, exposing a reactive amine. This amine can then be used as a handle to attach other molecules, such as labels, drugs, or targeting moieties. issuu.com This site-selective conjugation is a powerful tool for creating highly specific and functional biomolecules. For example, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to attach molecules to peptides containing azido-functionalized amino acids, which can be derived from precursors like this compound. issuu.comiris-biotech.de This approach allows for the precise construction of complex bioconjugates with enhanced therapeutic or diagnostic capabilities.

Development of Diagnostic and Imaging Agents

The unique structural characteristics of this compound make it a valuable building block in the development of sophisticated diagnostic and imaging agents. Its orthogonally protected amino groups, the benzyloxycarbonyl (Z) group on the alpha-amine and the tert-butyloxycarbonyl (boc) group on the delta-amine, allow for precise, site-specific modifications. This control is crucial for conjugating imaging moieties, such as radionuclides or fluorophores, to peptides or other targeting molecules. The D-configuration of the ornithine residue can also impart increased stability against enzymatic degradation in vivo, a desirable trait for imaging probes that need to circulate and reach their target.

The delta-amino group of the ornithine side chain, once deprotected, serves as a key attachment point for various functional units. This includes chelating agents capable of sequestering radiometals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), as well as fluorescent dyes for optical imaging. The ability to incorporate this amino acid into a peptide sequence allows for the creation of targeted imaging agents that can home in on specific receptors or biomarkers associated with disease.

Research Findings in Peptide-Based Imaging

While direct studies focusing exclusively on this compound for imaging agent synthesis are specific, the broader research context on the use of ornithine and its derivatives provides strong evidence for its utility. Ornithine-containing peptides have been successfully developed as carriers for imaging agents, leveraging the ornithine side chain for conjugation.

For instance, research has shown that conjugating ornithine to peptides can enhance cell permeability, a critical factor for intracellular targets. caymanchem.com Furthermore, derivatives of ornithine have been integral in the synthesis of chelators for medically relevant radioisotopes. One area of significant interest is the development of chelators for Zirconium-89 (⁸⁹Zr), a PET isotope with a long half-life suitable for antibody imaging. Studies have reported the synthesis of octadentate ligands derived from L-ornithine for stable ⁸⁹Zr complexation, highlighting the fitness of the ornithine scaffold for PET agent development. researchgate.net

In the realm of targeted radiopharmaceuticals, ornithine has been used as a spacer to connect a chelator to a targeting peptide. For example, a bombesin (B8815690) (BBN) derivative for tumor imaging utilized a spacer of three ornithine residues to link the chelating agent to the BBN peptide, which targets gastrin-releasing peptide receptors often overexpressed in cancers. nih.gov The structural similarity between ornithine and lysine means that findings related to lysine in imaging are often transferable. Lysine derivatives, such as Boc-Lys(Fmoc)-OH, have been employed in the solid-phase synthesis of radiolabeled peptides for cancer diagnosis, where the lysine side chain is used for conjugating the imaging component. nih.gov

The following table summarizes representative research on the use of ornithine and structurally similar amino acid derivatives in the development of imaging agents.

| Imaging Agent Type | Role of Ornithine/Derivative | Imaging Modality | Research Focus |

| Radiolabeled Peptides | Spacer between chelator and targeting peptide | SPECT/PET | To optimize the pharmacokinetics of bombesin-based tumor imaging agents. nih.gov |

| PET Chelators | Backbone of a chelating ligand for ⁸⁹Zr | PET | Development of stable chelators for immuno-PET applications. researchgate.net |

| Cell-Permeating Peptides | Enhances cellular uptake of a GFP-labeled peptide | Fluorescence Imaging | To improve the delivery of imaging probes to intracellular targets. caymanchem.com |

| Targeted Radioconjugates | Site for attachment of a DOTA chelator | PET/SPECT | Synthesis of peptides for targeting neuropilin-1 co-receptors in cancer. nih.gov |

Synthesis and Application Data

The synthesis of these imaging agents typically involves solid-phase peptide synthesis (SPPS), where this compound or a similarly protected ornithine derivative is incorporated into a peptide chain. Following the synthesis of the peptide, the orthogonal protecting groups on the ornithine side chain are selectively removed to allow for the conjugation of the imaging moiety.

The table below outlines the key components and findings from studies utilizing ornithine derivatives for imaging purposes.

| Study Focus | Peptide/Molecule | Conjugated Moiety | Key Finding |

| Tumor Imaging | [⁹⁹ᵐTc/¹⁸⁵/¹⁸⁷Re-chelator]-(ornithine)₃-BBN(₂₋₁₄)-NH₂ | ⁹⁹ᵐTc or ¹⁸⁵/¹⁸⁷Re | The ornithine spacer influenced the biological properties of the radiolabeled bombesin analog. nih.gov |

| ⁸⁹Zr Chelation | DFO-ipDFO* (derived from L-ornithine) | Zirconium-89 | Ornithine-based hydroxamate chelators showed promise for stable ⁸⁹Zr complexation for PET. researchgate.net |

| Cancer Diagnosis | DOTA-Ahx-K4R (containing Dab, a shorter homolog of Orn) | Scandium-44 | A peptidomimetic conjugate demonstrated potential for targeting neuropilin-1 in cancer. nih.gov |

These findings underscore the versatility of this compound as a component in the design of advanced diagnostic and imaging agents. Its use allows for the precise placement of imaging labels within a targeted molecular structure, contributing to the development of next-generation tools for disease detection and monitoring.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-alpha-Benzyloxycarbonyl-N-delta-tert-butyloxycarbonyl-D-ornithine |

| Fmoc-Orn(Boc)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-tert-butyloxycarbonyl-ornithine |

| Z-Leu-Leu-Orn(Boc)-H | N-alpha-Benzyloxycarbonyl-L-leucyl-L-leucyl-N-delta-tert-butyloxycarbonyl-ornithinal |

| ⁸⁹Zr | Zirconium-89 |

| BBN | Bombesin |

| DFO | Desferrioxamine |

| DOTA | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| Boc-Lys(Fmoc)-OH | N-alpha-tert-butyloxycarbonyl-N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine |

| ⁹⁹ᵐTc | Technetium-99m |

| ¹⁸⁵/¹⁸⁷Re | Rhenium-185/187 |

| Dab | 2,4-Diaminobutyric acid |

| Ahx | 6-Aminohexanoic acid |

| GFP | Green Fluorescent Protein |

Role of Z D Orn Boc Oh in Biochemical and Biophysical Investigations

Studies on Protein Interactions Incorporating Z-D-Orn(boc)-OH

The incorporation of this compound into peptide sequences allows researchers to design molecules that can specifically interact with target proteins. By synthesizing peptides that include this D-ornithine derivative, scientists can explore protein-protein binding interfaces, investigate the role of specific amino acid residues in molecular recognition, and study conformational changes induced by peptide binding. The D-enantiomer often imparts increased resistance to enzymatic degradation by proteases, leading to more stable peptide probes for prolonged studies on protein interactions uodiyala.edu.iqchemimpex.com. These modified peptides can serve as tools to map binding sites or to modulate the assembly and function of protein complexes.

Enzymatic Studies and Enzyme Modulation through this compound Derivatives

This compound is a key precursor in the synthesis of peptides designed to study enzyme mechanisms, activity, and modulation. The ability to precisely control the peptide sequence and introduce modified amino acids like D-ornithine allows for the creation of tailored substrates, inhibitors, or activators for various enzymes.

Peptides synthesized using this compound can be engineered to mimic natural enzyme substrates or to act as potent inhibitors. By observing how these synthesized peptides influence the rate of enzymatic reactions, researchers can elucidate critical kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) researchgate.netresearchgate.net. For instance, peptides designed with this compound might compete with natural substrates for binding to an enzyme's active site, providing data for determining inhibition constants (Ki) and understanding enzyme specificity. Such studies are fundamental to characterizing enzyme function and identifying potential therapeutic targets researchgate.netresearchgate.net.

The protected nature of this compound facilitates its use in the rational design of specific enzyme substrates and inhibitors. Researchers can strategically position this D-ornithine residue within a peptide sequence to enhance binding affinity to an enzyme's active site or to introduce structural features that confer inhibitory properties. Peptides containing D-amino acids are often more resistant to proteolytic breakdown, leading to the development of more stable and effective inhibitors for biochemical assays and potential therapeutic applications semmelweis.huiris-biotech.de.

This compound is employed in the synthesis of peptides used to investigate the intricate structure and function of proteases. By creating peptide sequences that mimic protease substrates or inhibitors, scientists can gain detailed insights into the enzyme's active site architecture, substrate recognition mechanisms, and catalytic processes. The inclusion of non-canonical amino acids like D-ornithine can also help in understanding how structural variations impact protease activity and stability mdpi.comresearchgate.net.

While this compound is not an enzyme itself, it serves as a building block for peptides utilized in chemoenzymatic synthesis. This interdisciplinary approach combines chemical synthesis with enzymatic catalysis. Peptides synthesized using this compound can be designed as substrates for enzymes that catalyze ligation reactions, thereby facilitating the construction of complex peptide architectures, bioconjugates, or peptidomimetics with novel functionalities.

Applications in Protease Structure and Function Analysis

Contributions to Metabolic Pathway Research

The integration of this compound into peptide research contributes to the understanding of various metabolic pathways, particularly those involving amino acid metabolism and peptide processing. Ornithine, a key component of this derivative, plays a role in the urea (B33335) cycle and polyamine biosynthesis. Peptides synthesized with D-ornithine can be used to study the stereospecificity of metabolic enzymes, the processing of modified amino acids, or the interaction of peptides with metabolic transporters and enzymes uodiyala.edu.iqchemimpex.comchemimpex.com.

Table 1: Applications and Investigated Parameters of this compound in Research

| Section | Application Area | Key Research Parameters Investigated | Role of this compound (as building block) |

| 4.1 | Protein Interactions | Binding affinities (Kd), conformational changes, protein complex stability | Synthesis of peptides to probe binding sites and modulate protein interactions. |

| 4.2.1 | Enzyme Activity & Kinetics | Km, Vmax, reaction rates, substrate specificity | Design of peptides mimicking substrates or acting as modulators to study enzyme kinetics. |

| 4.2.2 | Enzyme Substrates & Inhibitors | Ki, IC50, binding affinity to active/allosteric sites | Creation of stable peptide-based inhibitors and substrates due to resistance to proteolysis. |

| 4.2.3 | Protease Structure & Function Analysis | Active site mapping, substrate specificity, catalytic mechanisms | Synthesis of peptides to probe protease active sites, mechanisms, and structural features. |

| 4.2.4 | Enzymes as Ligases | Ligation efficiency, peptide bond formation rates | Component in peptides for chemoenzymatic synthesis and bioconjugation, enabling complex molecule assembly. |

| 4.3 | Metabolic Pathway Research | Stereospecificity of metabolic enzymes, peptide processing/metabolism | Investigation of modified amino acid metabolism, processing, and interaction with metabolic pathways. |

Compound List:

this compound

Nα-Benzyloxycarbonyl-Nε-(tert-butoxycarbonyl)-D-ornithine

D-ornithine

Benzyloxycarbonyl (Z)

tert-butyloxycarbonyl (Boc)

Fmoc-L-Orn(Boc)-OH

Fmoc-D-Orn(Boc)-OH

H-D-Orn(Boc)-OH

Z-D-Dap-OH

Z-D-Arg-OH

Z-Asn-OH

Z-D-Orn(Z)-OH

Boc-D-Orn(Z)-OH

Z-Phe-OMe

Z-Cys(Bzl)-OMe

Z-Trp-OMe

Z-Ile-OMe

Z-Pro-OMe

Z-Met-OMe

Z-Lys(Z)-OMe

Z-Ala-OMe

Z-Thr(tBu)-OMe

Z-Orn(Boc)-OMe

Z-Leu-Leu-Orn(Boc)-H

Z-Leu-Leu-Lys(Boc)-H

Z-Leu-Leu-Arg(NO2)-H

Boc-Arg(NO2)-H

ZD-E-1M

ZD-BM

ZD-B

N3-D-Orn(Boc)-OH*CHA

Z-D-Dbu(N3)-OH

Z-D-Pra-OH*DCHA

Z-L-Aha-OH*DCHA

Z-L-Dap(N3)-OH

Z-L-Dbu(N3)-OH

Z-L-Pra-OH

Fmoc-Gly-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Val-OH

Fmoc-d-Pro-OH

Fmoc-Ile-OH

Fmoc-Gln(Trt)-OH

Fmoc-Leu-OH

Fmoc-N-Me-Orn(Boc)-OH

Fmoc-Dab(Boc)-OH

Fmoc-Dap(Boc)-OH

Fmoc-D-Arg(Pbf)-OH

Fmoc-Pro-OH

Fmoc-Lys(Z)-OH

L-Fmoc-ornithine HCl

Fmoc-D-Glu(OtBu)-OH

Fmoc-Lys(Boc)-OH

H-Arg-Pro-Pro

DNP-Ser-Pro-Leu-Ala-Gln-Ala-Val-Arg-Ser-Ser-Arg-NH2

Boc-Glu(NHO-Bz)-Pyr

Z-Glu(

Research on Neurotransmitter Pathways and Neurological Processes

The application of this compound extends into the realm of neuroscience. This compound is investigated for its potential effects on neurotransmitter pathways and its role in understanding neurological diseases chemimpex.com. Studies involving neuropeptides and the development of potential treatments for neurodegenerative diseases may utilize peptides incorporating D-ornithine derivatives to explore neurological pathways chemimpex.comchemimpex.com. The ability to modulate peptide structure and stability through the incorporation of D-amino acids is of significant interest in designing neuroactive compounds frontiersin.org.

Conformational and Structural Analysis of Peptides Containing this compound

The incorporation of this compound into peptide sequences significantly influences their conformational and structural properties. As a key building block in peptide synthesis, it enables the construction of peptides with altered stability and binding affinities chemimpex.comchemimpex.com. Research into protein-protein interactions often employs peptides synthesized with this derivative, with studies indicating that peptides containing D-ornithine can exhibit enhanced binding to target proteins compared to their L-ornithine counterparts chemimpex.com. Furthermore, this compound is utilized in the synthesis of specific peptide fragments, such as those developed for therapeutic agents like etelcalcetide, underscoring its importance in constructing complex peptide architectures rsc.org.

The chirality of amino acids is a fundamental determinant of peptide structure and function. Introducing D-amino acids, such as D-ornithine, into peptide sequences can profoundly alter their conformational propensities, often leading to structures that are inverse to their L-enantiomers frontiersin.orgnih.gov. This change in chirality can distort peptide main chains, potentially disrupting canonical secondary structures like alpha-helices and inducing kink structures, with the extent of this effect often dependent on the steric hindrance of the amino acid's side chain frontiersin.org.

Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance | Optical Rotation |

| This compound (Nα-Z-Nδ-Boc-D-ornithine) | 98264-52-9 | C18H26N2O6 | 366.4 | ≥ 99.9% (HPLC, Chiral) | 98-105 | White powder | [+3 ± 0.5º (C=1 in MeOH)] |

| Boc-D-Orn(Z)-OH (Nα-Boc-Nδ-Z-D-ornithine) | 16937-92-1 | C18H26N2O6 | 366.41 | ≥ 98.0% (TLC) | N/A | Solid | [α]D20 = +3 ± 2º (C=1 en AcOH) |

| Z-D-Orn(Z)-OH | 13594-49-5 | C21H24N2O6 | 408.43 | N/A | N/A | N/A | N/A |

| H-D-Orn(Boc)-OH | 184576-63-4 | C10H20N2O4 | 232.28 | N/A | N/A | N/A | N/A |

Impact of D-Amino Acid Chirality on Peptide Structure and Function

| Feature | Impact of D-Ornithine Incorporation | Comparison to L-Ornithine |

| Peptide Stability | Improved resistance to proteolytic degradation chemimpex.com. | L-peptides are generally more susceptible to enzymatic breakdown. |

| Protein Binding | Enhanced binding to target proteins chemimpex.com. | L-ornithine counterparts typically exhibit less binding affinity. |

| Secondary Structure | Can distort main chains, potentially break α-helix structure, and induce kink structures; ability depends on side chain steric hindrance frontiersin.org. | L-amino acids form canonical secondary structures; D-amino acids introduce deviations. |

| Conformational Propensity | Intrinsic conformational propensities are the inverse of their cognate L-enantiomers nih.gov. | L-enantiomers possess specific and well-characterized conformational preferences. |

| Biological Interactions | Affects interactions due to structural regulation and chirality-dependent interactions between biomolecules frontiersin.org. | L-peptides engage in native biological interactions; D-amino acid incorporation alters these interactions. |

| Self-Assembly | May maintain globular conformation and potentially alter self-assembly into ordered structures like nanofibers frontiersin.org. | L-peptides often self-assemble into specific supramolecular structures (e.g., nanofibers). |

Advanced Research Directions and Future Perspectives Involving Z D Orn Boc Oh

Emerging Synthetic Technologies for Z-D-Orn(boc)-OH Integration (e.g., Click Chemistry)

The integration of this compound into advanced synthetic frameworks is increasingly leveraging modern chemical technologies. Click chemistry, a set of highly efficient, reliable, and selective reactions, stands out as a pivotal area for its application. While direct mentions of this compound in click chemistry are nascent, related azide-functionalized ornithine derivatives, such as N3-D-Orn(Boc)-OH, are already utilized in these reactions iris-biotech.deiris-biotech.de. This suggests a future where this compound can be readily converted into azide- or alkyne-functionalized precursors for facile conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . These methodologies are instrumental in bioconjugation, enabling the precise attachment of functional groups, labels, or therapeutic agents to peptide backbones or other biomolecules, thereby enhancing their utility in diagnostics and therapeutics . Furthermore, this compound's role as a protected amino acid in peptide synthesis glpbio.comthieme-connect.desigmaaldrich.comgoogle.comnih.gov positions it as a key component for constructing complex peptide architectures, including cyclic peptides and peptidomimetics, which are targets for advanced drug discovery and materials design. The incorporation of D-amino acids like D-ornithine can confer enhanced metabolic stability and unique conformational properties to these synthesized molecules thieme-connect.degoogle.com.

| Technology/Methodology | Relevance to this compound Integration | Key Applications |

| Click Chemistry | Precursor for functionalized derivatives (e.g., azides) for conjugation. | Bioconjugation, polymer synthesis, drug delivery systems. |

| Peptide Synthesis | Building block for complex peptide sequences, cyclic peptides, and peptidomimetics. | Therapeutic peptides, peptide-based materials, peptidomimetics. |

| Bioconjugation | Facilitates precise modification and labeling of biomolecules. | Targeted drug delivery, diagnostics, bioimaging. |

Novel Applications of this compound in Advanced Materials Science

The unique structural attributes of this compound, particularly its D-chirality and protected functional groups, open avenues for its application in advanced materials science. As a component of peptides, it can contribute to the design of self-assembling peptide-based materials, such as hydrogels and nanofibers researchgate.net. The incorporation of unnatural amino acids like D-ornithine can influence the morphology, stability, and responsiveness of these soft materials. Future research may explore the use of this compound in creating functional polymers and biomaterials with tailored properties. For instance, it could be incorporated into polymer backbones or side chains to impart specific functionalities, such as improved biocompatibility, controlled drug release capabilities, or enhanced mechanical strength. The development of peptide-polymer conjugates and advanced biomaterials for tissue engineering, regenerative medicine, and drug delivery systems represents a significant area of opportunity .

| Material Type | Potential Role of this compound | Future Applications |

| Peptide Hydrogels | Influencing self-assembly, stability, and mechanical properties. | Tissue engineering, drug delivery, wound healing. |

| Functional Polymers | As a monomer or side-chain modifier. | Biomaterials, smart coatings, stimuli-responsive materials. |

| Peptide-based Nanostructures | Modulating self-assembly for ordered structures. | Nanomedicine, biosensing, advanced therapeutics. |

Computational and Theoretical Modeling of this compound and Its Derivatives

Computational and theoretical modeling plays a crucial role in predicting and understanding the behavior of chemical compounds, guiding experimental design in advanced research. For this compound and its derivatives, future research can leverage techniques such as Density Functional Theory (DFT) and molecular dynamics simulations to elucidate their conformational preferences, reactivity, and interactions within complex systems kcl.ac.uk. These methods can aid in understanding how the D-chirality and protecting groups influence molecular stability, binding affinities, and self-assembly processes. Furthermore, computational approaches are vital for structure-activity relationship (SAR) studies, enabling the design of novel peptide sequences or materials with optimized properties for specific applications, such as improved drug efficacy or enhanced material performance unife.itnih.gov. Theoretical analysis can also help in predicting potential reaction pathways and optimizing synthetic strategies for complex molecules incorporating this compound.

| Computational Method | Application to this compound Research | Expected Outcomes |

| DFT | Predicting electronic structure, reactivity, and complexation. | Rational design of derivatives, understanding reaction mechanisms. |

| Molecular Dynamics | Simulating conformational dynamics and interactions. | Predicting self-assembly behavior, stability in biological environments. |

| QSAR/SAR Modeling | Correlating structure with biological activity or material properties. | Guiding the design of novel peptide sequences and materials. |

Challenges and Future Opportunities in the Academic Research of this compound

While this compound is a well-established building block, its advanced applications present both challenges and significant future opportunities in academic research.

Challenges:

Synthetic Complexity and Scalability: While standard peptide synthesis protocols are established for this compound thieme-connect.degoogle.com, its incorporation into highly complex, multi-functional molecules or large-scale material production may still require optimization of synthetic routes and protecting group strategies to ensure efficiency and cost-effectiveness.

Predicting and Controlling Self-Assembly: The precise control over the self-assembly of peptide-based materials incorporating D-ornithine derivatives can be challenging, requiring a deep understanding of the interplay between sequence, environmental conditions, and resulting nanostructures researchgate.net.

Future Opportunities:

Novel Peptide Therapeutics: Leveraging the metabolic stability and conformational control offered by D-ornithine, research can focus on designing next-generation peptide therapeutics with improved pharmacokinetic profiles and targeted delivery.

Advanced Biomaterials Design: The incorporation of this compound into peptide-based hydrogels, scaffolds, and responsive materials holds promise for applications in regenerative medicine, advanced drug delivery systems, and biosensing.

Integration with Emerging Technologies: Combining this compound with technologies like click chemistry, supramolecular chemistry, and advanced computational design offers fertile ground for creating sophisticated molecular architectures and functional materials with unprecedented properties.

Exploration of D-Ornithine's Unique Properties: Further academic investigation into how the D-chirality of ornithine specifically influences peptide conformation, receptor binding, and material properties will unlock new application potentials.

Compound List:

this compound

N3-D-Orn(Boc)-OH

N3-L-Orn(Fmoc)-OH

Z-D-Dbu(N3)-OH

Fmoc-Orn(Boc)-OH

Boc-Orn(Z)-OH

Z-D-Orn(Boc)-D-Orn(Boc)-D-Ala-Orn(Boc)-OMe

Ac-D-Cys(Acm)-D-Ala-D-Orn(Boc)-OH

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Z-D-Orn(boc)-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via sequential protection of ornithine’s α-amine (using benzyloxycarbonyl, Z-group) and δ-amine (using tert-butyloxycarbonyl, Boc-group). Optimal conditions involve:

- Coupling Agents : DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for carboxyl activation .

- Solvent Selection : Dichloromethane (DCM) or DMF for solubility and minimal side reactions.

- Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the product.

- Yield Optimization : Monitor pH during Boc protection (pH 8–9) to avoid premature deprotection.

- Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM, DCC, 0°C | 78 | 95% |

| DMF, HOBt, RT | 85 | 98% |

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine:

- NMR : δ 1.4 ppm (Boc tert-butyl), δ 5.1 ppm (Z-group benzyl CH2), δ 7.3–7.5 ppm (aromatic protons) .

- Mass Spectrometry : Expected [M+H]+ = 349.2 (C16H24N2O5).

- IR : Carbamate C=O stretch at ~1680 cm⁻¹.

Q. What stability challenges does this compound face under acidic or basic conditions, and how can they be mitigated?

- Methodological Answer :

- Acidic Conditions : Boc groups are labile in TFA (trifluoroacetic acid); avoid prolonged exposure during Z-group removal.

- Basic Conditions : Z-group is stable, but δ-amine Boc protection may hydrolyze at pH >10. Use buffered solutions (pH 7–8) during storage.

- Stability Data Table :

| Condition (24h) | Degradation (%) |

|---|---|

| 1M HCl, RT | 45 |

| 1M NaOH, RT | 30 |

| TFA/DCM (1:1) | 95 (Boc removed) |

Advanced Research Questions

Q. How does this compound facilitate orthogonal protection strategies in peptide synthesis, and what are common pitfalls in multi-step sequences?

- Methodological Answer :

- Orthogonal Deprotection : Boc (acid-labile) and Z (hydrogenolysis-sensitive) allow sequential deprotection.

- Pitfalls :

- Racemization : Minimize by using low-temperature coupling (0–4°C) and additives like HOBt.

- Cross-Reactivity : Ensure Boc stability during Z-group hydrogenation by using Pd/C under H2 at 1 atm .

- Case Study : Synthesis of ornithine-containing cyclic peptides requires timed acidolysis (TFA) for Boc, followed by Z-group removal via catalytic hydrogenation.

Q. What mechanistic insights explain contradictory reports on this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Contradictions arise from:

- Solvent Effects : DMF enhances swelling of resin-bound peptides, improving accessibility vs. DCM.

- Steric Hindrance : Bulky Boc groups reduce coupling rates; pre-activation with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves efficiency.

- Data Analysis : Compare coupling yields using kinetic studies (e.g., UV monitoring of Fmoc deprotection) .

Q. How can this compound be utilized in studying post-translational modifications (PTMs) of ornithine-containing proteins?

- Methodological Answer :

- Model Systems : Incorporate this compound into peptide substrates to mimic δ-aminated lysine residues (e.g., collagen crosslinking studies).

- Enzymatic Assays : Use Boc-protected ornithine to block undesired PTMs, enabling site-specific modification analysis via LC-MS/MS.

- Example : Study transglutaminase activity by replacing lysine with Boc-protected ornithine in peptide chains .

Methodological Considerations

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing questions .

- Data Validation : Cross-reference NMR, MS, and HPLC to resolve structural ambiguities .

- Contradiction Management : Use controlled variables (e.g., solvent, temperature) in replicate studies to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.